2-[4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol
Overview
Description
2-[4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol is a useful research compound. Its molecular formula is C23H36N4O2 and its molecular weight is 400.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.28382640 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Diversity-Oriented Synthesis and Biological Screening
A study by Zaware et al. (2011) showcases the diversity-oriented synthesis of a library of substituted tetrahydropyrones, emphasizing oxidative carbon-hydrogen bond activation and click chemistry. This approach facilitates the rapid assembly of structurally diverse non-natural compounds for screening against various biological targets, though the direct applications of the specific compound were not detailed (Zaware et al., 2011).
Antimicrobial Activity of Pyrazolyl-Based Anilines
Banoji et al. (2022) developed a facile synthetic method for pyrazol-4-yl- and 2H-chromene-based substituted anilines, demonstrating significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Banoji et al., 2022).
Synthesis and Characterization of Piperazine Derivatives
Rajkumar et al. (2014) describe the synthesis and in vitro antimicrobial screening of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. This study highlights the compound's potential in pharmaceutical applications, particularly in developing new antimicrobial agents (Rajkumar et al., 2014).
Charge Transfer Complexes and Spectroscopic Studies
Al-Attas et al. (2009) investigated charge transfer complexes formed between various heterocyclic amines and chloranilic acid, providing insight into the electronic properties and potential applications of these complexes in materials science (Al-Attas et al., 2009).
Synthesis and Application in Polymer Science
Elladiou and Patrickios (2012) explored the use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids in polymer chemistry, demonstrating its utility in synthesizing polymers with potential applications in biodegradable materials and drug delivery systems (Elladiou & Patrickios, 2012).
Properties
IUPAC Name |
2-[4-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-2-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O2/c1-6-27-15-21(19(4)24-27)13-25-10-11-26(22(16-25)9-12-28)14-20-7-8-23(29-5)18(3)17(20)2/h7-8,15,22,28H,6,9-14,16H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMFNSQOTYUUHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN2CCN(C(C2)CCO)CC3=C(C(=C(C=C3)OC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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